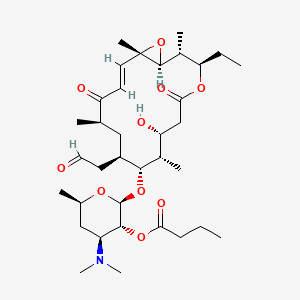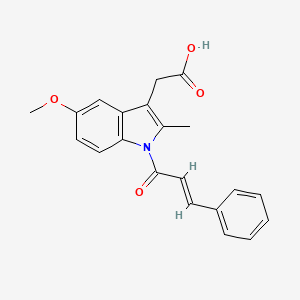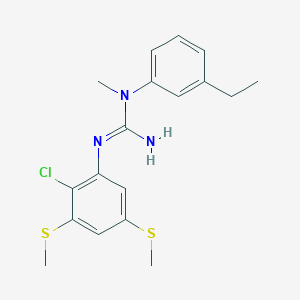
Rosamicin butyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rosamicin butyrate is a derivative of rosamicin, a macrolide antibiotic produced by the bacterium Micromonospora rosaria. Macrolide antibiotics are known for their broad-spectrum antibacterial activity, particularly against gram-positive bacteria. This compound is a semi-synthetic compound designed to enhance the pharmacokinetic properties of rosamicin, such as its absorption, distribution, metabolism, and excretion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rosamicin butyrate involves the esterification of rosamicin with butyric acid. The process typically includes the following steps:
Activation of Butyric Acid: Butyric acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The activated butyric acid is then reacted with rosamicin under mild conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of bioreactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Rosamicin butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield rosamicin and butyric acid.
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the macrolide ring.
Reduction: Reduction reactions can target the carbonyl groups in the ester moiety, converting them to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Hydrolysis: Rosamicin and butyric acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
科学研究应用
Rosamicin butyrate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antibacterial properties and its effects on bacterial cell walls.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by gram-positive bacteria.
Industry: Utilized in the development of new antibiotics and in the study of macrolide antibiotic biosynthesis.
作用机制
Rosamicin butyrate exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to other macrolide antibiotics, which bind to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides during translation. The inhibition of protein synthesis ultimately leads to bacterial cell death.
相似化合物的比较
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Clarithromycin: A semi-synthetic derivative of erythromycin with improved stability and bioavailability.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity and longer half-life compared to erythromycin.
Uniqueness of Rosamicin Butyrate
This compound is unique due to its enhanced pharmacokinetic properties, which improve its absorption and distribution in the body. This makes it a promising candidate for treating bacterial infections with fewer doses and potentially fewer side effects compared to other macrolide antibiotics.
属性
分子式 |
C35H57NO10 |
|---|---|
分子量 |
651.8 g/mol |
IUPAC 名称 |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(1S,2R,3R,7R,8S,9R,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-6-methyloxan-3-yl] butanoate |
InChI |
InChI=1S/C35H57NO10/c1-10-12-29(40)44-32-25(36(8)9)18-21(4)42-34(32)45-31-22(5)27(39)19-30(41)43-28(11-2)23(6)33-35(7,46-33)15-13-26(38)20(3)17-24(31)14-16-37/h13,15-16,20-25,27-28,31-34,39H,10-12,14,17-19H2,1-9H3/b15-13+/t20-,21-,22+,23-,24+,25+,27-,28-,31+,32-,33+,34+,35+/m1/s1 |
InChI 键 |
BXRFQJOFRKZZPI-RBGALTJNSA-N |
手性 SMILES |
CCCC(=O)O[C@@H]1[C@H](C[C@H](O[C@H]1O[C@H]2[C@H]([C@@H](CC(=O)O[C@@H]([C@H]([C@H]3[C@@](O3)(/C=C/C(=O)[C@@H](C[C@@H]2CC=O)C)C)C)CC)O)C)C)N(C)C |
规范 SMILES |
CCCC(=O)OC1C(CC(OC1OC2C(C(CC(=O)OC(C(C3C(O3)(C=CC(=O)C(CC2CC=O)C)C)C)CC)O)C)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10785267.png)
![3-[5-[3-(2-Acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B10785283.png)

![[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10785309.png)

![4-Benzyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,8-trien-7-one](/img/structure/B10785330.png)
![9-{3-[4-(6-Isothiocyanato-hexyl)-3,5-dimethyl-piperazin-1-yl]-propyl}-9H-carbazole](/img/structure/B10785349.png)
![(3S)-3-[5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(5S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B10785353.png)

![10-(Cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B10785358.png)

![4-[3-(4-Acetylpiperazin-1-yl)-2-(naphthalen-2-ylsulfonylamino)-3-oxopropyl]benzenecarboximidamide](/img/structure/B10785361.png)
![(1R,13R,14S,15R,16R,17S,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785364.png)

